molecular formula C18H19Cl2NO2 B12535033 2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one CAS No. 651712-82-2

2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one

Cat. No.: B12535033
CAS No.: 651712-82-2
M. Wt: 352.3 g/mol
InChI Key: WNQNAQDANDMJJH-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one is an organic compound with a complex structure that includes both dichlorophenyl and diethylamino phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 4-(diethylamino)benzaldehyde in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, such as reduction and hydroxylation, to yield the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)ethylamine: Shares the dichlorophenyl group but lacks the diethylamino phenyl group.

    4-(Diethylamino)benzaldehyde: Contains the diethylamino phenyl group but lacks the dichlorophenyl group.

Uniqueness

2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one is unique due to the combination of both dichlorophenyl and diethylamino phenyl groups, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets.

Properties

CAS No.

651712-82-2

Molecular Formula

C18H19Cl2NO2

Molecular Weight

352.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethanone

InChI

InChI=1S/C18H19Cl2NO2/c1-3-21(4-2)14-8-5-12(6-9-14)17(22)18(23)15-10-7-13(19)11-16(15)20/h5-11,18,23H,3-4H2,1-2H3

InChI Key

WNQNAQDANDMJJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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